4-Bromo-3,5-dichlorophenol
Overview
Description
4-Bromo-3,5-dichlorophenol is a halophenol that is phenol in which the hydrogens at positions 2 and 4 have been replaced by chlorine and bromine, respectively . It has a molecular formula of C6H3BrCl2O .
Synthesis Analysis
The synthesis of 4-Bromo-3,5-dichlorophenol involves chemical reactions that are typically performed in a laboratory setting. The specific methods for its synthesis may vary, but it’s important to note that these processes should be carried out by trained professionals to ensure safety and accuracy .Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-dichlorophenol consists of a phenol ring with bromine and chlorine substituents. The molecular weight is 241.9 .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-3,5-dichlorophenol can be complex and depend on the specific conditions and reactants used. For example, it can undergo reactions with strong oxidizing agents .Physical And Chemical Properties Analysis
4-Bromo-3,5-dichlorophenol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Enzymatic Reactions and Catalysis
4-Bromo-3,5-dichlorophenol has been studied in the context of enzymatic reactions. For instance, a study explored the asymmetric formation of diphenol by a fungal laccase, where 4-bromo-3,5-dichlorophenol was one of the substrates (Bollag et al., 1979). Another research focused on selective arylations using Pd-catalyzed Suzuki cross-coupling reactions and evaluated electronic and non-linear optical properties of derivatives of 4-bromo-3,5-dichlorophenol (Nazeer et al., 2020).
Environmental Remediation and Biodegradation
The role of 4-bromo-3,5-dichlorophenol in environmental remediation has been investigated. A study on the anaerobic biodegradation of chlorophenols in sludge showed that compounds like 4-bromo-3,5-dichlorophenol can be persistent and challenging to degrade (Boyd & Shelton, 1984). Additionally, research on the enzymatic treatment of halogenated phenols, including 4-bromo-3,5-dichlorophenol, highlighted the potential for using enzymes like horseradish peroxidase in bioremediation processes (Bretz et al., 2020).
Photoreaction Mechanisms
Studies have also looked into the photoreaction mechanisms of halogenated phenols. For example, the photoreaction of 2-bromophenols, including 4-bromo-3,5-dichlorophenol, was studied using matrix-isolation infrared spectroscopy and density-functional-theory calculation (Akai et al., 2002).
Structural Studies
Structural studies have been conducted to understand the bonding and structural properties of halogenated phenols, including 4-bromo-3,5-dichlorophenol. A study on the crystal structure of trichlorophenols illustrated the importance of halogen bonding in determining molecular structure (Mukherjee & Desiraju, 2011).
Analysis and Detection in Environmental Samples
Research has also been conducted on the effective detection and analysis of halogenated phenolic compounds in environmental samples. A method based on online headspace solid-phase microextraction coupled with GC-MS was developed for determining compounds including 4-bromo-3,5-dichlorophenol in surface water (Yuan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3,5-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPEUKZHWMEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356323 | |
Record name | 4-bromo-3,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dichlorophenol | |
CAS RN |
1940-28-9 | |
Record name | 4-bromo-3,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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